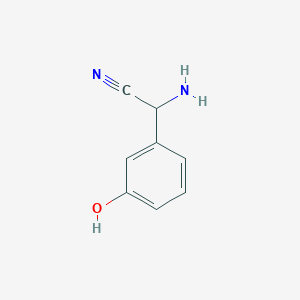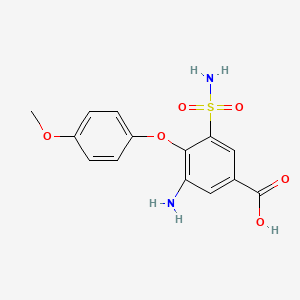
N-methyl ethanediamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It is a colorless to slightly yellow liquid at room temperature and is known for its amine and hydrophilic properties . This compound is widely used in organic synthesis and metal complexation reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-methyl ethanediamine can be synthesized through two primary methods:
Reaction of Ethylenediamine with Methylamine: This method involves the reaction of ethylenediamine with methylamine under controlled conditions to produce this compound.
Reaction of Ethylenediamine with Methyl Formate: Another method involves the reaction of ethylenediamine with methyl formate, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound typically involves the continuous reaction of ethylenediamine with methylamine in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .
Analyse Chemischer Reaktionen
Types of Reactions
N-methyl ethanediamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert this compound into primary amines.
Substitution: The compound can undergo substitution reactions with halides or other electrophiles to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Halides like methyl iodide (CH3I) and ethyl bromide (C2H5Br) are used in substitution reactions.
Major Products Formed
Oxidation: Amides and nitriles.
Reduction: Primary amines.
Substitution: Substituted amines.
Wissenschaftliche Forschungsanwendungen
N-methyl ethanediamine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of N-methyl ethanediamine involves its interaction with various molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
N-methyl ethanediamine can be compared with other similar compounds such as:
Ethylenediamine: Unlike this compound, ethylenediamine lacks the methyl group, making it less hydrophobic.
N-Ethyl-N-methyl-1,2-ethanediamine: This compound has an additional ethyl group, which increases its steric hindrance and alters its reactivity.
N-Methyl-2-ethanediamine: Similar to this compound but with different positional isomerism, affecting its chemical properties.
This compound stands out due to its unique combination of amine and hydrophilic properties, making it versatile for various applications in chemistry, biology, medicine, and industry .
Eigenschaften
Molekularformel |
C3H10N2 |
|---|---|
Molekulargewicht |
74.13 g/mol |
IUPAC-Name |
1-N'-methylethane-1,1-diamine |
InChI |
InChI=1S/C3H10N2/c1-3(4)5-2/h3,5H,4H2,1-2H3 |
InChI-Schlüssel |
QDCRWFJHSOQHLQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(N)NC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


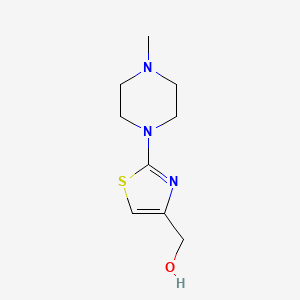
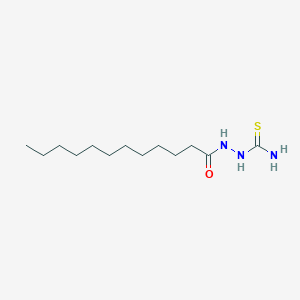
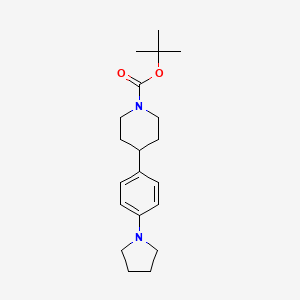
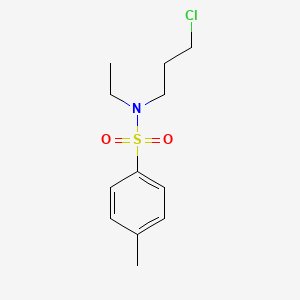
![4-[1,3]Dioxolan-2-yl-2-iodo-6-methoxy-phenol](/img/structure/B8482707.png)
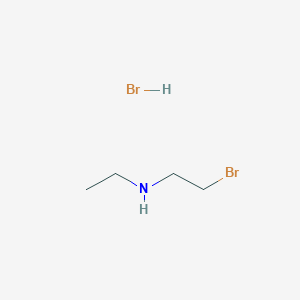

![9-Dodecyn-2-ol, 12-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B8482723.png)
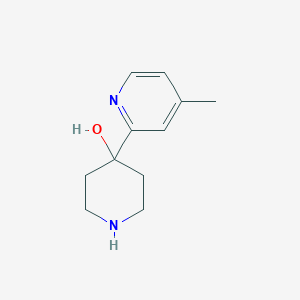
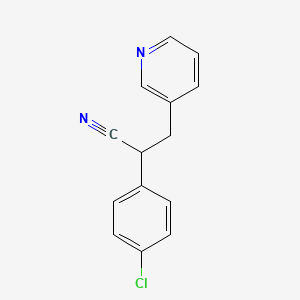
![4-[2-[(2-Thiazolyl)amino]ethyl]-1H-imidazole](/img/structure/B8482752.png)
![N-[2-(1,2,3,4-tetrahydro-2-isoquinolinyl)ethyl]-1H-indazole-3-carboxamide](/img/structure/B8482765.png)
